5-(3-methoxy-5-methyl-2-thienyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides or the reaction of hydroxylamine with carboxylic derivatives. For example, a series of 5-substituted-3-[(2'S,3'S)-3'-hydroxy-2'-hydroxymethyltetrahydrofuran-3'-yl]-1,2,4-oxadiazoles and their epimers have been synthesized from cyanohydrin benzoates and cyanohydrin acetates by treatment with hydroxylamine, demonstrating the flexibility and adaptability of oxadiazole synthesis strategies (Wu et al., 2000).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which can significantly influence the optical properties of these compounds. For instance, the study on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives revealed that the absorption maxima of these compounds vary depending on the substituents, indicating the structural flexibility of the oxadiazole core (Jiang et al., 2012).
Chemical Reactions and Properties
Oxadiazole derivatives undergo a variety of chemical reactions, reflecting their chemical reactivity and potential for further modification. For instance, 5-(N-Methoxy-N-methyl)amino-3-aryl-1,3,4-oxadiazol-2(3H)-ones undergo a heteroretro-ene reaction in refluxing methanol, showcasing the reactivity of the oxadiazole ring and its potential for generating kinetic and thermodynamic products (Kleier & Pilgram, 1987).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. The presence of substituents on the oxadiazole ring and the nature of these substituents can affect these physical properties, impacting their applicability in different contexts.
Chemical Properties Analysis
Oxadiazole compounds exhibit a range of chemical properties, including photophysical properties, which are influenced by their molecular structure. The presence of the oxadiazole ring contributes to their fluorescence and absorption characteristics, making them interesting candidates for applications in materials science and organic electronics. The study on the optical properties of oxadiazole derivatives highlights the dependence of absorption and fluorescence spectra on the substituents, pointing to the tunability of these properties for specific applications (Jiang et al., 2012).
properties
IUPAC Name |
5-(3-methoxy-5-methylthiophen-2-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-7-5-9(15-2)10(18-7)12-13-11(14-17-12)8-3-4-16-6-8/h5,8H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGFFROHSMLZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C2=NC(=NO2)C3CCOC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.